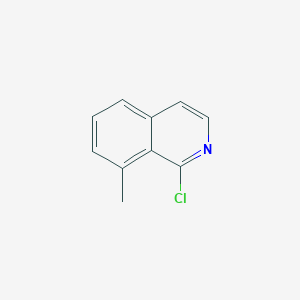

1-Chloro-8-methylisoquinoline

Descripción

Significance of Isoquinoline (B145761) Alkaloids and Synthetic Isoquinolines in Chemical and Biological Sciences

Isoquinoline alkaloids are a large and diverse group of naturally occurring compounds, with over 3000 identified. researchgate.net They are found predominantly in plants and have a long history of use in traditional medicine. ajrconline.orgnih.gov The isoquinoline framework is a key structural motif in many biologically active molecules. nih.gov This has spurred significant interest in their study within chemical and biological sciences. ajrconline.orgnumberanalytics.com

The biological activities of isoquinoline alkaloids are extensive and varied, including analgesic, antimicrobial, anticancer, and anti-inflammatory properties. numberanalytics.comlabinsights.nl For instance, morphine and codeine are well-known isoquinoline alkaloids with potent analgesic effects. nih.govsemanticscholar.org Berberine, another isoquinoline alkaloid, exhibits significant antimicrobial and anticancer activities. numberanalytics.com The diverse pharmacological potential of these natural products has made them important lead compounds in drug discovery. numberanalytics.comlabinsights.nl

Synthetic isoquinolines, on the other hand, are compounds created in the laboratory that contain the isoquinoline core. These synthetic derivatives allow for systematic modifications of the isoquinoline scaffold, enabling researchers to explore structure-activity relationships and develop compounds with enhanced or novel biological activities. frontiersin.orgpnas.org The ability to introduce various substituents at different positions of the isoquinoline ring provides a powerful tool for medicinal chemists to design and synthesize new therapeutic agents. nih.govpnas.org

Overview of the Isoquinoline Core in Natural Products and Pharmaceutical Agents

The isoquinoline core is a fundamental structural unit found in a wide array of natural products and pharmaceutical agents. nih.govresearchgate.net This heterocyclic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry due to its ability to interact with a variety of biological targets. nih.gov

In nature, the isoquinoline skeleton is the backbone of numerous alkaloids, which are primarily derived from the amino acids tyrosine or phenylalanine. nih.govrsc.org These natural products exhibit a remarkable diversity of structures and biological functions. rsc.org

The therapeutic importance of the isoquinoline core is further highlighted by its presence in numerous marketed drugs. researchgate.net Some examples include:

Morphine: A potent opioid analgesic. semanticscholar.org

Codeine: An analgesic and antitussive agent. semanticscholar.orgrsc.org

Papaverine: A vasodilator. semanticscholar.org

Tubocurarine: A muscle relaxant. semanticscholar.org

The prevalence of the isoquinoline motif in both natural products and clinically used drugs underscores its significance in the development of new therapeutic agents. researchgate.netmdpi.com

Rationale for Academic Research on 1-Chloro-8-methylisoquinoline and its Derivatives

Academic research into this compound and its derivatives is driven by several key factors. The presence of a chlorine atom at the C-1 position of the isoquinoline ring makes it a versatile synthetic intermediate. This halogen provides a reactive site for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups to create novel isoquinoline derivatives.

The study of substituted isoquinolines like this compound contributes to a deeper understanding of structure-activity relationships. frontiersin.org By systematically modifying the substituents on the isoquinoline core, researchers can investigate how these changes influence the compound's biological activity. This knowledge is crucial for the rational design of new molecules with desired therapeutic properties. nih.gov

Furthermore, the isoquinoline scaffold itself is a well-established pharmacophore, known to interact with various biological targets. nih.gov Research on derivatives like this compound explores the potential for these new compounds to exhibit a range of pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. nih.gov Recent patent literature indicates that derivatives of this compound have been investigated for their potential as inhibitors of oncogene expression. chiralen.com

Chemical Profile of this compound

| Property | Data |

| Molecular Formula | C10H8ClN aksci.comchemsrc.com |

| Molecular Weight | 177.63 g/mol cymitquimica.comaksci.com |

| CAS Number | 174873-81-5 chiralen.comaksci.com |

| Appearance | Pale yellow to brown solid cymitquimica.com |

| Purity | 95% cymitquimica.comaksci.com |

| Solubility | Soluble in organic solvents cymitquimica.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-8-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJXXDFSXKXXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570671 | |

| Record name | 1-Chloro-8-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174873-81-5 | |

| Record name | 1-Chloro-8-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-8-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 1 Chloro 8 Methylisoquinoline

Historical Perspectives and Evolution of Isoquinoline (B145761) Synthesis Relevant to Substituted Analogues

The journey to synthesize complex isoquinoline derivatives is built upon a foundation of classic name reactions that have evolved significantly over time. The first isolation of isoquinoline from coal tar in 1885 spurred the development of various synthetic methods. wikipedia.org Foundational reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses have been the cornerstones of isoquinoline chemistry. wikipedia.orgnumberanalytics.com

Initially, these methods were primarily used for the synthesis of unsubstituted or simply substituted isoquinolines. However, the demand for structurally diverse and complex isoquinoline alkaloids for drug discovery has driven considerable advancements in these traditional methods. rsc.org Modern iterations often involve the use of new catalysts, milder reaction conditions, and strategies to control regioselectivity, which are crucial for preparing specifically substituted analogs like 1-chloro-8-methylisoquinoline. numberanalytics.comresearchgate.net

De Novo Synthesis of the Isoquinoline Ring System with C1 and C8 Substitution

The de novo synthesis, or the construction of the isoquinoline ring from acyclic precursors, offers a powerful approach to introduce desired substituents at specific positions from the outset.

Cyclization Reactions for Formation of the Dihydroisoquinoline and Isoquinoline Scaffolds

A common strategy for forming the isoquinoline core involves the cyclization of appropriately substituted precursors. For this compound, this would necessitate starting materials bearing the methyl group and a precursor to the chloro group. One versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This approach allows for the convergent assembly of multiple components in a single operation, providing a rapid route to highly substituted isoquinolines. nih.gov

Electrophilic cyclization of iminoalkynes represents another powerful technique. acs.org In this method, o-(1-alkynyl)benzaldehydes can be converted to their corresponding imines and then cyclized in the presence of an electrophile to yield substituted isoquinolines. acs.orgacs.org This strategy offers a mild and efficient route to a wide variety of substituted isoquinolines. acs.org

Modified Bischler-Napieralski and Pictet-Spengler Reactions

The Bischler-Napieralski reaction, discovered in 1893, is a classic method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic substitution using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comwikipedia.org The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline. wikipedia.orgwikipedia.org To synthesize an 8-methyl substituted isoquinoline via this route, the starting β-phenylethylamine would need to possess a methyl group at the appropriate position on the aromatic ring. The presence of electron-donating groups on the aromatic ring facilitates this cyclization. jk-sci.com

The Pictet-Spengler reaction, first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure under acidic conditions to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com Similar to the Bischler-Napieralski reaction, the substitution pattern of the final product is determined by the substituents on the starting β-arylethylamine. wikipedia.org For less nucleophilic aromatic rings, harsher conditions such as strong acids and higher temperatures may be required. wikipedia.org Subsequent oxidation would be necessary to arrive at the fully aromatic isoquinoline ring.

| Reaction Name | Starting Materials | Key Reagents | Product | Ref |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | jk-sci.comwikipedia.org |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline | wikipedia.orgjk-sci.com |

Metal-Catalyzed Cycloaddition and Annulation Strategies

Modern synthetic chemistry has seen a surge in the use of transition-metal catalysis to construct heterocyclic frameworks. numberanalytics.com Palladium-catalyzed reactions, for instance, have been effectively used for the synthesis of the isoquinoline skeleton. researchgate.net These methods often involve the cyclization of o-alkynylbenzaldimines and can tolerate a wide range of functional groups. researchgate.net Rhodium-catalyzed C-H activation and annulation of aryl ketoxime esters with an acetylene (B1199291) equivalent like vinyl acetate (B1210297) has also emerged as a powerful tool for constructing isoquinoline scaffolds. whiterose.ac.uk These metal-catalyzed approaches offer high efficiency and can often be performed under milder conditions than traditional methods. numberanalytics.com

Functionalization of Pre-formed Isoquinoline Rings at C1 and C8 Positions

An alternative to de novo synthesis is the direct functionalization of a pre-existing isoquinoline ring. This approach is particularly useful when the parent isoquinoline is readily available.

Regioselective Halogenation Approaches to C1

The C1 position of the isoquinoline ring is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom. sci-hub.se However, direct electrophilic halogenation at C1 can be challenging. A common and effective method for introducing a chlorine atom at the C1 position is through the treatment of the corresponding isoquinolin-1(2H)-one with a chlorinating agent like phosphoryl chloride (POCl₃). chemicalbook.com

For the synthesis of this compound, this would involve the initial synthesis of 8-methylisoquinolin-1(2H)-one. This precursor could then be refluxed in POCl₃ to yield the desired this compound. chemicalbook.com This two-step sequence provides a reliable route to the target compound.

| Precursor | Reagent | Product | Ref |

| 8-Methylisoquinolin-1(2H)-one | POCl₃ | This compound | chemicalbook.com |

| 7-Methylisoquinoline (B1584925) N-oxide | POCl₃ | 1-Chloro-7-methylisoquinoline |

Introduction of Methyl Group at C8

A key challenge in the synthesis of this compound is the regioselective introduction of the methyl group at the C8 position. One effective strategy involves constructing the isoquinoline ring from a precursor already containing the methyl group in the desired position. A common starting material for this approach is o-tolualdehyde (2-methylbenzaldehyde).

The synthesis commences with the reaction of o-tolualdehyde with aminoacetaldehyde dimethyl acetal (B89532) to form the corresponding imine. This imine intermediate is then subjected to a cyclization and aromatization sequence to construct the 8-methylisoquinoline (B3029354) core. A notable method for this transformation is the Hendrickson's procedure, which utilizes ethyl chloroformate followed by trimethylphosphite, and finally, treatment with titanium tetrachloride in a solvent like boiling methylene (B1212753) chloride to yield 8-methylisoquinoline. clockss.org

Once 8-methylisoquinoline is obtained, the next step is the introduction of the chloro group at the C1 position. This is typically achieved through an oxidation-chlorination sequence. The 8-methylisoquinoline is first oxidized to 8-methylisoquinoline N-oxide. This N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl₃) to furnish the target compound, this compound. This two-step process from 8-methylisoquinoline is a common and efficient way to achieve 1-chloro substitution in isoquinolines.

Table 1: Synthesis of 8-Methylisoquinoline from o-Tolualdehyde

| Step | Reactants | Reagents | Product | Overall Yield |

|---|---|---|---|---|

| 1 | o-Tolualdehyde, Aminoacetaldehyde dimethyl acetal | - | Imine Intermediate | - |

Synthesis from this compound 2-oxide Precursors

A direct and widely utilized method for the synthesis of 1-chloroisoquinolines involves the deoxygenation-chlorination of the corresponding isoquinoline 2-oxides. thieme-connect.de This transformation is particularly efficient for producing this compound from its N-oxide precursor. The reaction is typically carried out using phosphoryl chloride (POCl₃), which serves as both the reagent and, in many cases, the solvent. thieme-connect.de

The mechanism involves the initial formation of an O-phosphorylated intermediate (OPOCl₂), which activates the C1 position for nucleophilic attack by a chloride ion. Subsequent elimination and rearomatization yield the 1-chloroisoquinoline (B32320) product. thieme-connect.de

A typical experimental procedure involves refluxing a solution of this compound 2-oxide in phosphoryl chloride for several hours. After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure. The residue is then neutralized with an aqueous basic solution, such as sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane (B109758). Purification is commonly achieved by column chromatography. clockss.orgthieme-connect.de

Table 2: Synthesis of this compound from its 2-Oxide

| Precursor | Reagent | Solvent | Reaction Conditions | Product | Yield | Melting Point |

|---|---|---|---|---|---|---|

| This compound 2-oxide | POCl₃ | POCl₃ | Reflux, 3 hours | This compound | 74% clockss.org | 144.2-145.6 °C clockss.org |

Chemical Transformations and Reactivity of 1 Chloro 8 Methylisoquinoline

Reactivity at the C1-Chloro Position

The chlorine atom at the C1 position is a key reactive site, making the molecule susceptible to various chemical transformations. cymitquimica.com

Nucleophilic Aromatic Substitution Reactions

The C1-chloro group in 1-chloro-8-methylisoquinoline is susceptible to nucleophilic aromatic substitution (SNAr) reactions. cymitquimica.comvulcanchem.com In these reactions, the chlorine atom is displaced by a nucleophile. This reactivity is a common feature of 1-chloroisoquinoline (B32320) derivatives. The electron-withdrawing nature of the nitrogen atom in the isoquinoline (B145761) ring system facilitates nucleophilic attack at the C1 position.

The presence of electron-withdrawing groups on the aryl halide can facilitate nucleophilic aromatic substitution. pressbooks.pub The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). juniperpublishers.com For SNAr to occur, the presence of one or more electron-withdrawing substituents, particularly at the ortho or para positions to the halogen, is often required. pressbooks.pub

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiols. vulcanchem.com For instance, reaction with an amine in the presence of a base can lead to the formation of the corresponding 1-amino-8-methylisoquinoline derivative.

Transition Metal-Catalyzed Cross-Coupling Reactions

The C1-chloro position of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted isoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. fishersci.eslibretexts.org It is a versatile method for creating new carbon-carbon bonds. fishersci.es The general process involves the reaction of an aryl halide with an aryl or vinyl boronic acid, catalyzed by a Pd(0) complex. fishersci.es The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. fishersci.es Highly efficient Suzuki-Miyaura couplings of chloroquinolines with arylboronic acids have been reported using specific palladium catalysts, achieving high yields. nih.gov

Heck Reaction: The Heck reaction couples the chloro-isoquinoline with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgambeed.com This reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an activated alkene. organic-chemistry.org The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction joins this compound with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov This method is widely used for the synthesis of substituted alkynes. nih.gov The reaction mechanism is thought to involve a palladium cycle and a copper cycle. wikidoc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a carbon-nitrogen bond between this compound and an amine. organic-chemistry.orglibretexts.org This reaction is a significant method for synthesizing aryl amines from aryl halides. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. libretexts.org

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | This compound, Organoboron reagent (e.g., boronic acid) | Palladium catalyst, Base | Aryl- or vinyl-substituted isoquinoline |

| Heck Reaction | This compound, Alkene | Palladium catalyst, Base | Alkenyl-substituted isoquinoline |

| Sonogashira Coupling | This compound, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Alkynyl-substituted isoquinoline |

| Buchwald-Hartwig Amination | This compound, Amine | Palladium catalyst, Base | Amino-substituted isoquinoline |

Reactions Involving the C8-Methyl Group

The methyl group at the C8 position also offers a site for chemical modification.

Oxidation Reactions

The C8-methyl group can be oxidized to introduce oxygen-containing functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can be used to convert the methyl group into a carboxylic acid (isoquinoline-8-carboxylic acid derivative). Depending on the reaction conditions and the oxidizing agent used, it may also be possible to achieve partial oxidation to the corresponding aldehyde (formyl derivative).

Aliphatic Functionalization and Side-Chain Modifications

The methyl group can undergo other transformations as well. For example, radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom onto the methyl group, forming an 8-(bromomethyl)isoquinoline (B565565) derivative. thieme-connect.de This brominated intermediate is then a versatile precursor for further nucleophilic substitutions, allowing for the introduction of a wide range of functional groups onto the side chain.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzenoid ring of the isoquinoline system can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. minia.edu.egmasterorganicchemistry.com The general mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.compressbooks.pub

The directing effects of the existing substituents (the chloro and methyl groups, and the fused pyridine (B92270) ring) will influence the position of the incoming electrophile. The nitrogen atom in the pyridine ring is deactivating, making the pyridine ring less reactive towards electrophilic attack than the benzene (B151609) ring. Therefore, substitution is expected to occur on the benzenoid ring.

The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. libretexts.org The interplay of these electronic effects, along with steric considerations, will determine the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For example, nitration introduces a nitro group (—NO2) using a mixture of nitric acid and sulfuric acid. minia.edu.eg

N-Alkylation and N-Functionalization of the Isoquinoline Nitrogen

The nitrogen atom in the isoquinoline ring is basic and nucleophilic, readily undergoing reactions with electrophiles. thieme-connect.de N-alkylation is a fundamental transformation that converts the neutral isoquinoline into a positively charged quaternary isoquinolinium salt. rsc.org This process not only modifies the electronic properties of the heterocyclic system but also activates it for subsequent reactions.

The alkylation is typically achieved by treating the isoquinoline with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. This reaction is a standard procedure for many nitrogen-containing heterocycles. rsc.orgnih.gov For instance, research on isoquinolines has shown that N-alkylation is the initial step in phosphite-mediated C-H alkylation, where the N-alkyl isoquinolinium salt is the key reactive intermediate. rsc.org While specific studies detailing the N-alkylation of this compound are not extensively documented in the provided literature, its behavior is expected to be analogous to that of other substituted isoquinolines. rsc.org The resulting N-alkyl-1-chloro-8-methylisoquinolinium salts are valuable intermediates for further synthetic manipulations.

Table 1: Representative N-Alkylation Reactions of the Isoquinoline Core

| Alkylating Agent | Reagent/Solvent | Product Type |

|---|---|---|

| Alkyl Halides (e.g., CH₃I, BnBr) | Typically a polar solvent like Acetonitrile or DMF | N-Alkylisoquinolinium Halide Salt |

| Alcohols | Cobalt(II) complex catalyst | N-Alkylheteroaromatic Amine |

This table represents general N-alkylation reactions applicable to the isoquinoline scaffold. The reactivity of this compound is anticipated to follow these general principles.

Construction of Fused Heterocyclic Systems from this compound Precursors

The this compound scaffold is a valuable starting material for the synthesis of polycyclic aromatic nitrogen heterocycles. The chloro-substituent at the C1 position acts as a leaving group in nucleophilic substitution reactions or as a handle in transition-metal-catalyzed cross-coupling reactions, facilitating the annulation of additional rings onto the isoquinoline framework. researchgate.net

Annulation, or ring-forming, reactions are a powerful strategy for building complex molecular architectures. For chloro-substituted isoquinolines, these reactions often involve an initial substitution or coupling at the C1 position followed by one or more cyclization steps to construct the new fused ring system.

A variety of methods have been developed for the synthesis of fused systems from isoquinoline precursors:

Cascade Reactions: Multicomponent cascade reactions can be employed to build complex scaffolds in a single pot. For example, imidazo[2,1-a]isoquinoline (B1217647) systems can be synthesized through the reaction of an isoquinolin-1-amine with an acetophenone, followed by intramolecular annulation. nih.gov

Cycloaddition Reactions: Diels-Alder or [4+2] cycloaddition reactions are a common method for forming six-membered rings. The reaction of a 1-chloro-isoquinoline-quinone derivative with a suitable diene like homophthalic anhydride (B1165640) has been used to construct tetracyclic quinone systems, which are precursors to biologically active compounds. researchgate.net Similarly, [3+2] cycloaddition reactions involving azomethine ylides generated from isoquinoline derivatives can lead to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.gov

Transition-Metal Catalysis: Rhodium-catalyzed C-H activation and annulation of aryl ketones with alkynes represents a modern approach to synthesizing N-polycyclic aromatic hydrocarbons from isoquinoline precursors. hbni.ac.in Suzuki coupling reactions involving bromo- or chloro-isoquinolines are also pivotal in creating complex diaryl systems that can subsequently cyclize to form fused heterocycles like lamellarins. mdpi.com

Intramolecular Cyclization: A multistep synthesis starting from m-methyl-N-acetylbenzylamine has been used to construct 3-ethoxy-8-methyl-7(5)H-cyclopenta[f]isoquinoline, a fused system, via intramolecular cyclization of a suitable precursor derived from a 7-methylisoquinoline (B1584925) intermediate. nih.gov

Table 2: Examples of Annulation Strategies for Fused Heterocycle Synthesis

| Starting Material Type | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| 1-Chloro-isoquinoline-quinone | Diels-Alder Cycloaddition | Naphtho[2,3-g]isoquinoline-quinone | researchgate.net |

| Isoquinoline Tertiary Amine | [3+2] Cycloaddition | Pyrrolo[2,1-a]isoquinoline | nih.gov |

| Isoquinolin-1-amine | Cascade Cyclization | Imidazo[2,1-a]isoquinoline | nih.gov |

| Aryl Ketone / Alkyne | Rhodium-Catalyzed Annulation | N-Polycyclic Aromatic Hydrocarbons | hbni.ac.in |

Skeletal rearrangements such as ring expansion and contraction are fundamental transformations in organic synthesis that allow for the construction of varied and complex cyclic systems. researchgate.net

Ring Expansion: Evidence for the ring expansion of methyl-substituted quinoline (B57606) and isoquinoline systems comes primarily from mass spectrometry studies. cdnsciencepub.comcdnsciencepub.com In these studies, fragmentation patterns suggest that upon ionization, the molecular ion can rearrange to a ring-expanded benzazacycloheptatriene ion before subsequent fragmentation occurs. cdnsciencepub.comcdnsciencepub.com This suggests that under suitable synthetic conditions, such as those promoting carbocation formation, the isoquinoline ring system could potentially undergo expansion. However, specific synthetic applications of ring expansion starting directly from this compound are not documented in the surveyed literature.

Ring Contraction: Ring contraction methodologies are well-established in organic chemistry, often proceeding through mechanisms like the Favorskii, Wolff, or quasi-Favorskii rearrangements. harvard.edu These reactions typically require specific functional groups adjacent to the ring, such as an α-halo ketone for the Favorskii rearrangement or a diazoketone for the Wolff rearrangement. harvard.edu While these are powerful methods for converting larger rings into smaller ones (e.g., a six-membered ring to a five-membered ring), their application would require prior functionalization of the this compound molecule to install the necessary reactive groups. researchgate.netharvard.edu There are no specific examples in the provided literature of ring contraction reactions being applied directly to the this compound core. One report describes the synthesis of isoquinolinium salts via the ring contraction of a different heterocyclic system, a 5H-2,3-benzodiazepine, which is a method to form, rather than contract, the isoquinoline ring. thieme-connect.de

Biological Activity and Medicinal Chemistry Applications of 1 Chloro 8 Methylisoquinoline Derivatives

Investigation of Pharmacological Profiles

Derivatives of the isoquinoline (B145761) scaffold, a structural isomer of quinoline (B57606), are a significant class of both natural and synthetic compounds. semanticscholar.org This core structure is found in well-known alkaloids like morphine and codeine and is a key building block in medicinal chemistry. semanticscholar.org The diverse pharmacological activities of isoquinoline derivatives, including those based on the 1-chloro-8-methylisoquinoline framework, are a subject of extensive research. These activities range from antimicrobial and anticancer to anti-inflammatory and antiparasitic effects. semanticscholar.orgacs.org The specific substitution pattern on the isoquinoline ring, such as the chlorine atom at the C1 position and the methyl group at the C8 position, significantly influences the molecule's reactivity and biological properties.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Isoquinoline derivatives are recognized for their potential to inhibit the growth of various microbial pathogens. The 1-chloro-isoquinoline core, in particular, serves as a reactive intermediate for creating more complex molecules with potential therapeutic uses.

Antibacterial and Antifungal Activities: Research into isoquinoline derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain tricyclic isoquinoline derivatives synthesized from 1-methyl-3,4-dihydroisoquinoline (B1216472) precursors have shown activity against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com Specifically, compounds 8d and 8f from one study exhibited notable minimum inhibitory concentrations (MIC) against these Gram-positive pathogens. mdpi.comresearchgate.net

Similarly, novel thiazole-quinolinium derivatives have shown potent, broad-spectrum antibacterial activity, with some analogues being significantly more potent than methicillin (B1676495) against MRSA strains. rsc.org The antimicrobial potential is not limited to bacteria; some isoquinoline derivatives also exhibit antifungal properties. semanticscholar.org For example, berberine, an isoquinoline alkaloid, is effective against Candida albicans. mdpi.com The introduction of substituents like chloro and pyrrolidine (B122466) groups can enhance inhibitory efficacy against microbes. mdpi.com

Interactive Data Table: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Organism | Activity Metric | Value |

|---|---|---|---|

| Compound 8d | Staphylococcus aureus | MIC | 16 µg/mL mdpi.com |

| Compound 8f | Staphylococcus aureus | MIC | 32 µg/mL mdpi.com |

| Compound 8f | Streptococcus pneumoniae | MIC | 32 µg/mL mdpi.com |

| Compound 8d | Enterococcus faecium | MIC | 128 µg/mL mdpi.com |

| Compound 8f | Enterococcus faecium | MIC | 64 µg/mL mdpi.com |

| Berberine chloride | Staphylococcus aureus | MIC | 0.25-0.5 mg/mL mdpi.com |

| Berberine chloride | Candida albicans | MIC | 0.1-0.2 mg/mL mdpi.com |

Antiviral Activities: Certain isoquinoline alkaloids, like aaptamines, have demonstrated antiviral properties. conicet.gov.ar These compounds have been tested against viruses such as HSV-1 and HIV-1, with some derivatives showing promising activity by targeting viral replication processes. conicet.gov.ar Pyridoacridine alkaloids, which share structural similarities, are also known for their antiviral effects. acs.org

Anticancer and Antitumor Potentials

The isoquinoline framework is a crucial element in the design of anticancer agents. sci-hub.se Derivatives can induce antitumor effects through various mechanisms, including inhibiting cell proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle. sci-hub.se

In vitro studies have shown that certain chloro-methylisoquinoline derivatives possess cytotoxic effects against a range of human tumor cell lines. For example, 6-chloro-1-methylisoquinoline (B2576185) has been tested against gastric adenocarcinoma (AGS), lung carcinoma (SK-MES-1), and bladder carcinoma (J82) cell lines, showing a dose-dependent cytotoxic effect. Research suggests these compounds can induce apoptosis by affecting the levels of pro-apoptotic and anti-apoptotic proteins.

Furthermore, C4-substituted isoquinolines have been synthesized and evaluated for their cytotoxic action. While many were inactive, unsaturated analogues 6b and 6c showed activity against the human non-small lung cancer cell line NSCLC-N16-L16, marking them as candidates for further investigation. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Other studies on quinoline-based hydrazone analogues and 8-hydroxyquinoline (B1678124) derivatives have also identified compounds with significant cytotoxic activity against various cancer cell lines, including leukemia, renal cancer, and breast cancer. sci-hub.senih.gov

Interactive Data Table: Anticancer Activity of Isoquinoline Derivatives

| Compound | Cell Line | Activity Metric | Value (µM) |

|---|---|---|---|

| Compound 6b | NSCLC-N16-L16 (Non-small lung cancer) | IC50 | 44.0 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Compound 6c | NSCLC-N16-L16 (Non-small lung cancer) | IC50 | 35.6 openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |

| Compound 18j | SR (Leukemia) | GI50 | 0.33 sci-hub.se |

| Compound 18g | SR (Leukemia) | GI50 | 0.44 sci-hub.se |

| Compound 18f | SR (Leukemia) | GI50 | 0.50 sci-hub.se |

| Compound 46 | LASCPC-01 (Neuroendocrine prostate cancer) | IC50 | 0.47 nih.gov |

Anti-inflammatory Effects

Isoquinoline derivatives are known to possess anti-inflammatory properties. semanticscholar.org The mechanism often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. derpharmachemica.com

Studies on various isoquinoline derivatives have confirmed their potential to reduce inflammation. semanticscholar.org For example, novel synthetic isoquinoline N-sulphonylhydrazones have been evaluated for their pharmacological effects. tandfonline.com Similarly, research on flavonoid derivatives, which can incorporate heterocyclic systems, has shown that specific compounds can exhibit good anti-inflammatory activity, comparable to reference drugs like celecoxib. derpharmachemica.com The development of new quinoxaline (B1680401) and thiazolo[4,5-b]pyridine (B1357651) derivatives has also yielded compounds with significant in vivo anti-inflammatory effects in models such as carrageenan-induced paw edema. researchgate.netbiointerfaceresearch.com

Antiparasitic Activities

The isoquinoline scaffold is a key pharmacophore for antiplasmodial activity and has been a foundation for developing antiparasitic agents, particularly against malaria. researchgate.netresearchgate.net Research has shown that derivatives can be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netmdpi.com

For example, 1-aryl-1,2,3,4-tetrahydroisoquinolines have been identified as potential antimalarials, with some compounds displaying activity comparable to the reference drug chloroquine. researchgate.net Furthermore, investigations into isoquinoline phenyl and isoquinoline-triazole derivatives have yielded compounds with interesting antiplasmodial activity. researchgate.net The development of small-molecule inhibitors targeting plasmodial kinases is an active area of research, with some isoquinoline derivatives showing low micromolar activity against P. falciparum strains. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity (SAR) is fundamental in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

Impact of Substituents on Biological Potency and Selectivity

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

In anticancer studies of 1-aryl-1,2,3,4-tetrahydroisoquinolines, compounds with electron-withdrawing groups on the pendant phenyl ring tended to be more active against P. falciparum. researchgate.net However, the presence of electron-donating groups on other moderately active compounds indicates that the electronic properties of substituents are not the sole determinant of activity. researchgate.net For 8-hydroxyquinoline derivatives, a methyl group at the C2' position of the quinoline moiety was shown to yield the highest cytotoxicity against tested cancer cell lines. mdpi.com In a series of neuroendocrine prostate cancer inhibitors, the presence of a hydroxyl group at the meta-position of a phenyl substituent on the isoquinoline core was found to be crucial for activity. nih.gov

In the context of antimicrobial agents, the size of substituent groups on the quinoline fragment can have a determining effect on antibacterial activity. rsc.org For certain isoquinoline-based antibacterial compounds, the presence of an ester functional group was noted to play a significant role in biological activity, likely by increasing polarity and enhancing binding to the target enzyme. researchgate.net The position of substituents also matters; for example, in the synthesis of N-sulphonylhydrazone hybrids, retaining the isoquinoline ring substituted at the C5 position was deemed necessary for molecular recognition at the active site of the target ROCK enzyme. tandfonline.com

This detailed analysis of how structural modifications influence biological outcomes allows for the rational design of new this compound derivatives with improved pharmacological profiles.

Modulations in Pharmacokinetic and Pharmacodynamic Relevant Properties

The pharmacokinetic and pharmacodynamic profiles of drugs are critical determinants of their therapeutic efficacy. Modifications of the this compound scaffold can lead to significant changes in these properties. The introduction of different functional groups can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its interaction with biological targets.

For instance, the lipophilicity of the molecule, a key factor in its ability to cross cell membranes, can be fine-tuned by adding or modifying substituents. This can impact the drug's bioavailability and its ability to reach its target site. Furthermore, the metabolic stability of this compound derivatives can be enhanced by strategic chemical modifications that block sites susceptible to metabolic enzymes, thereby prolonging the drug's half-life and duration of action.

The pharmacodynamic properties, which describe the drug's effect on the body, are also highly dependent on its chemical structure. The nature and position of substituents on the isoquinoline ring can influence the molecule's binding affinity and selectivity for its target, be it an enzyme or a receptor. For example, the addition of hydrogen-bond donors or acceptors can strengthen the interaction with the target protein, leading to increased potency.

Mechanisms of Action at the Molecular and Cellular Level

The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets, leading to the modulation of critical cellular pathways.

Several isoquinoline derivatives have demonstrated potent inhibitory activity against various enzymes implicated in disease pathogenesis. For example, certain derivatives have been investigated as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. semanticscholar.org By stabilizing the enzyme-DNA cleavable complex, these compounds can induce DNA strand breaks, ultimately leading to apoptosis in rapidly proliferating cancer cells. semanticscholar.org

Additionally, the isoquinoline scaffold has been utilized in the design of inhibitors for checkpoint kinase 1 (CHK1), a key regulator of the cell cycle. nih.govresearchgate.netnih.gov Inhibition of CHK1 can disrupt the cell's ability to arrest in response to DNA damage, thereby sensitizing cancer cells to the effects of chemotherapy and radiation. nih.govnih.gov The development of selective CHK1 inhibitors is an active area of research in oncology. nih.gov

Derivatives of the isoquinoline core structure have been shown to interact with a variety of receptors, acting as either agonists or antagonists to modulate their function. The specific receptor interactions depend on the three-dimensional arrangement of functional groups on the isoquinoline scaffold, which determines the molecule's ability to fit into the receptor's binding pocket. For example, certain isoquinoline derivatives have been explored for their potential to modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes.

The planar aromatic structure of the isoquinoline ring system allows some of its derivatives to act as DNA intercalating agents. nih.gov These molecules can insert themselves between the base pairs of the DNA double helix, causing a local unwinding and distortion of the DNA structure. nih.govnih.gov This interference with DNA can inhibit essential cellular processes such as transcription and replication, leading to cytotoxic effects. semanticscholar.org The affinity and mode of DNA binding can be influenced by the substituents on the isoquinoline ring. nih.gov

Receptor Binding and Modulation

Role as Precursors in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of more complex and biologically active molecules. vulcanchem.comrti.org Its reactive chlorine atom at the C-1 position provides a handle for introducing a wide range of functional groups through nucleophilic substitution reactions, allowing for the creation of diverse chemical libraries for drug screening.

The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.govresearchgate.netresearchgate.net This makes this compound an attractive starting point for rational drug design. nih.govbohrium.com By utilizing computational modeling and structure-activity relationship (SAR) studies, medicinal chemists can strategically design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The rigid nature of the isoquinoline core provides a well-defined platform for the precise spatial arrangement of functional groups to optimize interactions with a specific biological target.

Combinatorial Chemistry Libraries based on Isoquinoline Core

The isoquinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets, making it a valuable starting point for drug discovery. nih.govrsc.orgresearchgate.net The generation of combinatorial chemistry libraries, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold, is a powerful strategy for rapidly producing a large number of structurally related compounds for biological screening. cam.ac.uk The isoquinoline core, and specifically functionalized derivatives like this compound, are well-suited for this approach.

The primary goal of creating a combinatorial library is to explore the chemical space around a particular pharmacophore to identify new lead compounds or to optimize the activity of known ones. cam.ac.ukgoogle.com This is achieved by introducing diversity at specific points on the core scaffold. For this compound, the key point for diversification is the highly reactive chlorine atom at the C-1 position.

The C-1 chlorine is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is the cornerstone of building a combinatorial library from this specific scaffold. By reacting this compound with a collection of different nucleophiles (e.g., amines, alcohols, thiols), a library of C-1 substituted 8-methylisoquinolines can be generated.

The synthesis of such libraries can be performed using either solid-phase or solution-phase techniques. google.comnih.gov In solid-phase synthesis, the isoquinoline core would be attached to a resin, allowing for the easy addition of reagents and purification by simple washing, before the final compound is cleaved from the support. google.com Solution-phase parallel synthesis offers an alternative where reactions are carried out in multi-well plates, enabling the simultaneous synthesis of many individual compounds. nih.gov

A hypothetical combinatorial library derived from this compound could be constructed by reacting it with a set of diverse primary and secondary amines. The resulting 1-amino-8-methylisoquinoline derivatives could then be screened for various biological activities. The methyl group at the C-8 position, while less reactive for diversification, influences the steric and electronic properties of the molecule, potentially affecting how the derivatives interact with their biological targets.

Table 1: Hypothetical Combinatorial Library from this compound

This table illustrates a small, representative set of derivatives that could be synthesized from this compound to create a focused combinatorial library. Each variation at the R position represents a different "building block" used in the library's synthesis.

| Scaffold | Reactant (Nucleophile) | Resulting R-Group at C-1 | Derivative Name |

| This compound | Aniline | -NH-Ph | N-Phenyl-8-methylisoquinolin-1-amine |

| This compound | Benzylamine | -NH-CH₂-Ph | N-Benzyl-8-methylisoquinolin-1-amine |

| This compound | Morpholine | -N(CH₂CH₂)₂O | 1-(Morpholin-4-yl)-8-methylisoquinoline |

| This compound | Piperidine | -N(CH₂)₅ | 1-(Piperidin-1-yl)-8-methylisoquinoline |

| This compound | Ethanolamine | -NH-CH₂CH₂-OH | 2-((8-Methylisoquinolin-1-yl)amino)ethanol |

The power of this approach lies in its scalability. By using dozens or even hundreds of different amine building blocks, a vast library of novel compounds can be rapidly accessed and evaluated, significantly accelerating the early stages of drug discovery. combichemistry.com The development of multi-component reactions and efficient catalytic systems, such as palladium-catalyzed cross-coupling reactions, has further expanded the possibilities for creating diverse isoquinoline-based libraries. researchgate.net

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT), Molecular Orbital Theory)

The electronic structure of a molecule dictates its stability, reactivity, and physical properties. Computational methods such as Density Functional Theory (DFT) and Molecular Orbital (MO) theory are fundamental to understanding these aspects.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. For isoquinoline (B145761) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For 1-Chloro-8-methylisoquinoline, a DFT analysis would reveal how the chloro and methyl substituents influence the electron distribution across the aromatic system. The electron-withdrawing nature of the chlorine atom at the C1 position is expected to decrease electron density at this position, making it susceptible to nucleophilic attack. amerigoscientific.com Conversely, the methyl group at C8 is an electron-donating group, which can influence the reactivity of the benzene (B151609) part of the isoquinoline core.

A detailed analysis of 1-chloroisoquinoline (B32320) using DFT has been performed, providing insights that can be extrapolated to the 8-methyl derivative. researchgate.net Such studies calculate bond lengths, bond angles, and Mulliken atomic charges, which together offer a comprehensive picture of the molecule's ground-state electronic configuration. researchgate.net

Molecular Orbital (MO) Theory complements DFT by describing how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For halogenated isoquinolines, the presence of electronegative halogens generally lowers the energy of the molecular orbitals. nih.gov

Theoretical calculations can also generate maps of the Molecular Electrostatic Potential (MEP) , which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic reactions. researchgate.net For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom, indicating its basicity, and regions of positive potential (blue) near the hydrogen atoms and potentially the C1-carbon due to the chlorine's influence.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

For a compound like this compound, a primary reaction of interest is nucleophilic aromatic substitution (SNAr) at the C1 position, where the chlorine atom is displaced by a nucleophile. DFT calculations can be used to model the entire reaction coordinate for such a process. This involves:

Locating the Transition State (TS): The TS is a first-order saddle point on the potential energy surface. Computational algorithms can search for and optimize the geometry of the transition state connecting the reactants (e.g., this compound and a nucleophile) to the Meisenheimer intermediate.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which is directly related to the reaction rate. By comparing activation energies for different possible pathways, chemists can predict which reaction is more likely to occur.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products (or intermediates).

While no specific transition state calculations for this compound are published, studies on related systems, such as the reaction of 1-fluoroisoquinoline, demonstrate that DFT can model transition states and calculate activation energies for nucleophilic substitutions. Machine learning approaches are also emerging to predict complex chemical reactions at a mechanistic level, which could be applied to isoquinoline chemistry in the future. nih.govnih.gov

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

When a molecule like this compound is considered for biological applications, molecular docking and molecular dynamics (MD) simulations are essential computational tools. These methods predict how the molecule (the ligand) might bind to a biological target, such as a protein or enzyme, and the stability of this interaction.

Molecular Docking is a computational technique that places a ligand into the binding site of a target protein and scores the different binding poses based on their predicted binding affinity. mdpi.com For isoquinoline derivatives, docking studies have been widely used to explore their potential as inhibitors for various enzymes, including SARS-CoV-2 Mpro, cholinesterases, and HIV-1 reverse transcriptase. eurekaselect.comnih.govresearchgate.netscispace.com In a hypothetical docking study of this compound, the molecule's 3D structure would be placed into the active site of a target protein. The scoring function would evaluate interactions such as:

Hydrogen bonds: The isoquinoline nitrogen is a potential hydrogen bond acceptor.

Hydrophobic interactions: The aromatic rings and the methyl group can form favorable interactions with nonpolar residues in the binding pocket.

Halogen bonds: The chlorine atom can potentially form halogen bonds with electron-rich atoms in the protein.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. acs.org Starting from a docked pose, an MD simulation calculates the forces between atoms and their subsequent motions over time, typically on the nanosecond to microsecond scale. This allows researchers to:

Assess the stability of the ligand-protein complex. nih.govbenthamdirect.com

Observe conformational changes in the protein or ligand upon binding.

Calculate the binding free energy with higher accuracy using methods like MM-PBSA or MM-GBSA. researchgate.net

For example, MD simulations have been used to verify the stability of isoquinoline derivatives in the binding pocket of the SARS-CoV-2 main protease. eurekaselect.comnih.gov Such a simulation for this compound would reveal how it and the target protein adapt to each other and the stability of their key interactions over time.

| Computational Method | Application to this compound (Hypothetical) | Information Gained |

| Molecular Docking | Predicting binding mode to a target enzyme (e.g., a kinase). | Preferred binding orientation, key interacting amino acid residues, and a predicted binding affinity score. |

| Molecular Dynamics | Simulating the behavior of the docked complex in a solvated environment. | Stability of the binding pose, flexibility of the ligand and protein, detailed analysis of intermolecular interactions over time. |

Conformational Analysis and Stereochemical Behavior (e.g., Atropisomerism in related biisoquinoline systems)

Conformational analysis studies how a molecule's energy changes with the rotation around its single bonds. For a relatively rigid molecule like this compound, the main conformational flexibility would involve the orientation of the methyl group's hydrogen atoms. However, a much more significant stereochemical phenomenon, atropisomerism , can arise in related systems, such as 1,1'-biisoquinolines. mdpi.comresearchgate.net

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, typically connecting two aromatic rings. mdpi.comresearchgate.net If the substituents near the bond are bulky enough, rotation is restricted, and the molecule can be isolated as a pair of non-superimposable, mirror-image enantiomers (atropisomers). nih.govnih.gov

While this compound itself is not atropisomeric, the principles are highly relevant to its potential derivatives. For instance, if two 8-methylisoquinoline (B3029354) units were coupled at the 1-position to form 8,8'-dimethyl-1,1'-biisoquinoline, the steric clash between the methyl groups at the 8 and 8' positions would create a significant barrier to rotation around the C1-C1' bond.

Theoretical studies on 1,1'-biisoquinoline (B174415) have investigated the rotational barriers between the syn and anti conformers. researchgate.net The racemization process is predicted to occur through an anti transition state, as a syn rotation would require the hydrogen atoms at the 8 and 8' positions to pass through each other, which is sterically prohibitive. researchgate.net The introduction of a methyl group at position 8 would dramatically increase this rotational barrier, making the atropisomers configurationally stable.

Computational methods like DFT can be used to calculate the energy profile for rotation around the chiral axis, thereby predicting the height of the rotational barrier and the half-life for racemization. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. japsonline.comdergipark.org.tr

The process involves:

Data Set Collection: A set of molecules with known activities or properties is gathered. For a QSAR study, this could be a series of substituted isoquinolines and their measured inhibitory concentration (IC50) against a specific enzyme. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment calculated via DFT). imist.ma

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation that relates the descriptors to the observed activity/property. imist.ma

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets. japsonline.com

QSAR studies have been successfully applied to isoquinoline derivatives to understand the structural requirements for inhibiting various targets, such as the aldo-keto reductase AKR1C3, and for predicting anti-malarial activity. japsonline.comimist.ma For a hypothetical QSAR study including this compound, its calculated descriptors would be used by the model to predict its biological activity based on the relationships learned from the training set. Such models can guide the synthesis of new derivatives by suggesting which substitutions are likely to improve activity. nih.govresearchgate.net

| QSAR/QSPR Descriptor Type | Example for this compound |

| Constitutional | Molecular Weight: 177.63 g/mol |

| Topological | Topological Polar Surface Area (TPSA) |

| Quantum Chemical (DFT) | Dipole Moment, HOMO/LUMO Energies |

| 3D Descriptors | Steric fields (from CoMFA) |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments (e.g., ¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-chloro-8-methylisoquinoline. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound provides precise information regarding the electronic environment of each hydrogen atom. In a deuterated chloroform (B151607) (CDCl₃) solvent, the methyl group protons at the C8 position typically appear as a sharp singlet. The aromatic protons on the isoquinoline (B145761) core exhibit distinct chemical shifts and coupling patterns that allow for their specific assignment. For instance, the protons at the H5 and H3 positions appear as doublets due to coupling with their respective neighbors. clockss.org The specific chemical shifts (δ) and coupling constants (J) are crucial for confirming the substitution pattern on the isoquinoline ring. clockss.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system and the carbon bearing the chlorine atom. While specific data for this compound is not widely published, analysis of related halogenated isoquinolines shows that the carbon atom bonded to the electronegative chlorine (C1) would exhibit a characteristic downfield shift. The methyl carbon (C8-CH₃) would appear at the upfield end of the spectrum.

2D NMR Techniques: For complex structural assignments and unambiguous confirmation, two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. These techniques would be instrumental in definitively assigning the chemical shifts of all protons and carbons in the this compound structure.

Interactive Table: ¹H NMR Spectroscopic Data for this compound clockss.org

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₃ (at C8) | 3.08 | singlet | N/A |

| H7 | 7.46 | dd | 1.0, 6.8 |

| H3 | 7.55 | d | 5.4 |

| H6 | 7.56 | dd | 6.8, 8.3 |

| H5 | 7.68 | dd | 1.0, 8.3 |

| H4 | 8.20 | d | 5.4 |

| Spectrum recorded in CDCl₃ at 400 MHz. |

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, LC-MS, HRMS) for Molecular Identity and Purity

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS analysis, this compound exhibits a characteristic molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum displays two distinct molecular ion peaks at m/z 177 and m/z 179, corresponding to [M]⁺ and [M+2]⁺, respectively. clockss.org The relative intensity of these peaks (100:36) is a definitive indicator of the presence of a single chlorine atom. clockss.org The fragmentation pattern, which includes a significant peak at m/z 142 corresponding to the loss of the chlorine atom, further supports the proposed structure. clockss.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. rsc.org Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) can distinguish the exact mass of this compound from other compounds with the same nominal mass, providing strong evidence for its identity. rsc.org

Coupled Techniques (GC-MS, LC-MS): When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry becomes a powerful tool for purity assessment. nih.gov GC-MS can separate volatile impurities from the main compound before detection, while LC-MS is suitable for less volatile substances. nih.gov These hyphenated techniques are essential in synthetic chemistry to ensure the purity of the final product.

Interactive Table: EI-MS Fragmentation Data for this compound clockss.org

| m/z (mass-to-charge ratio) | Ion | Relative Intensity (%) |

| 179 | [M+2]⁺ (³⁷Cl isotope) | 36 |

| 177 | [M]⁺ (³⁵Cl isotope) | 100 |

| 142 | [M-Cl]⁺ | 54 |

| 114 | [M-Cl-C₂H₂]⁺ | 40 |

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and characteristic bonds within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals distinct absorption bands corresponding to specific molecular vibrations. Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region. The C-H stretching of the methyl group appears around 2950-3000 cm⁻¹. The aromatic C=C and C=N ring stretching vibrations produce a series of sharp bands in the 1400–1650 cm⁻¹ fingerprint region. clockss.org The C-Cl stretching vibration, which is a key indicator for this compound, is expected in the lower frequency region of the spectrum. Experimental data shows characteristic peaks at 1605, 1580, and 1550 cm⁻¹. clockss.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While no specific Raman spectrum for this compound is available, analysis of related compounds like 8-chloro-2-methylquinoline (B1584612) shows that the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, whereas they may be weak in the IR. nih.gov This makes Raman a useful tool for a complete vibrational analysis.

Interactive Table: Characteristic IR Absorption Bands for this compound clockss.org

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1605 | Aromatic C=C/C=N Stretch |

| 1580 | Aromatic C=C/C=N Stretch |

| 1550 | Aromatic C=C/C=N Stretch |

| Spectrum recorded in Nujol mull. |

X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which is then used to calculate the electron density map and build an atomic model of the molecule. wikipedia.org

For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its structure. It would yield precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as π-stacking or halogen bonding. While X-ray crystallography is cited as a validation technique for analogous halogenated isoquinolines, a specific crystal structure for this compound is not currently available in public databases.

Chromatographic Separation Techniques (e.g., HPLC, GC, TLC) for Analytical and Preparative Purposes

Chromatographic methods are essential for both the purification (preparative) and purity analysis (analytical) of this compound. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique used to monitor the progress of chemical reactions during the synthesis of isoquinolines and to get a preliminary assessment of product purity. rsc.orgnih.gov The compound's retention factor (Rf) value depends on the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (solvent system) used. nih.gov

Column Chromatography: On a larger scale, column chromatography is the standard method for purifying the synthesized this compound from starting materials and byproducts. nih.gov Reports indicate the use of silica gel as the stationary phase with dichloromethane (B109758) as the eluting solvent for its purification. clockss.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the quantitative analysis of the purity of the final compound. openaccessjournals.comcontractlaboratory.com By using a suitable column and mobile phase, HPLC can separate this compound from even closely related impurities, allowing for its purity to be accurately determined, often reported as ≥98%.

Gas Chromatography (GC): As a relatively volatile compound, this compound can also be analyzed by GC. contractlaboratory.com This technique is highly effective for separating volatile organic compounds and is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components. contractlaboratory.com

Emerging Applications and Future Research Directions

Coordination Chemistry and Ligand Design with Isoquinoline (B145761) Derivatives

Isoquinoline derivatives are a significant class of compounds in the field of coordination chemistry, primarily due to the nitrogen atom in the heterocyclic ring which acts as a potent donor for metal ions. The specific substitution pattern of 1-Chloro-8-methylisoquinoline influences its steric and electronic properties as a ligand.

The coordination chemistry of isoquinolines is well-documented, particularly for bidentate ligands like 1,1′-biisoquinolines, which are known to form stable complexes with a variety of metals. nih.govnih.gov These ligands are a subset of the broader heterocyclic diimine family, which includes well-known ligands like 2,2′-bipyridine. nih.gov The steric interactions between substituents near the nitrogen atoms, such as the methyl group in the 8-position, can favor a non-planar geometry in the free ligand and its metal complexes, a phenomenon known as atropisomerism. nih.govmdpi.com This chirality, arising from hindered rotation around the C1-C1' bond, is a key feature of interest in these molecules. nih.govmdpi.com

Structurally characterized complexes include those with copper(I), where the 1,1'-biisoquinoline (B174415) (biq) ligand coordinates to the metal center in a distorted tetrahedral geometry. mdpi.com Furthermore, N-oxide derivatives of substituted biisoquinolines have been shown to form coordination complexes with lanthanide ions, such as Europium(III). tandfonline.com These complexes are of particular interest as they can exhibit strong luminescence, with studies showing that a 2:1 complex of 1,1'-dimethyl-3,3'-biisoquinoline-N,N'-dioxide with europium trichloride (B1173362) has a sevenfold coordination environment around the Eu³⁺ ion. tandfonline.com The study of such complexes is crucial for developing new luminescent materials. tandfonline.com

The utility of isoquinoline-based ligands extends to catalysis, where they can be part of both homogeneous and heterogeneous systems. In homogeneous catalysis, palladium complexes incorporating isoquinoline-derived ligands have been successfully used. For example, palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) in the presence of various amines demonstrates the role of this scaffold in synthesizing isoquinoline-1-carboxamides. mdpi.com Rhodium(III)-catalyzed processes have also been developed for the synthesis of novel mesoionic isoquinoline derivatives through C-H activation and annulation. nih.gov Furthermore, asymmetric synthesis of isoquinoline alkaloids has been achieved using rhodium-catalyzed hydrogenation, highlighting the role of these scaffolds in creating chiral molecules. acs.org

In the realm of heterogeneous catalysis, significant progress has been made to enhance the reusability and sustainability of catalytic processes. A Ru/ZIF-8 catalyst has been effectively used for the N-formylation of isoquinoline derivatives with CO2 and H2. tandfonline.comtaylorandfrancis.com This system demonstrates excellent performance in both the hydrogenation of the isoquinoline ring and the subsequent N-formylation step. tandfonline.comtaylorandfrancis.com Other heterogeneous systems include the use of chitosan (B1678972) as a catalyst for preparing triazoloisoquinoline derivatives under microwave irradiation cu.edu.eg and the application of copper nanoparticles on a carbon support (Cu-NP/C) for the green synthesis of 1-phenyl isoquinoline derivatives. isroset.org These advancements point towards more sustainable and efficient chemical manufacturing. bohrium.com

| Catalyst System | Catalysis Type | Reaction | Reference |

|---|---|---|---|

| Pd(OAc)₂/XantPhos | Homogeneous | Aminocarbonylation | mdpi.com |

| Rh(III) Complex | Homogeneous | C-H Activation/Annulation | nih.gov |

| Ru/ZIF-8 | Heterogeneous | N-formylation with CO₂/H₂ | tandfonline.comtaylorandfrancis.com |

| Cu-NP/C/PEG-400 | Heterogeneous | C-H/N-N Bond Activation | isroset.org |

| Chitosan | Heterogeneous | Synthesis of Triazoloisoquinolines | cu.edu.eg |

| Ru(II)/PEG-400 | Homogeneous (Recyclable) | C-H/N-N Bond Activation | ajgreenchem.com |

Metal Complexation Studies

Optoelectronic Properties and Applications in Functional Materials

The electronic and optical properties of isoquinoline and its derivatives have been a subject of significant interest, leading to their application in materials science. nih.govnumberanalytics.comresearchgate.net These compounds are explored for their potential in creating advanced materials like conductive polymers, optical materials, and sensors. amerigoscientific.com

Isoquinoline-based materials have shown promise as emitters and charge transport materials in organic light-emitting diodes (OLEDs). numberanalytics.com The unique electronic structure of the isoquinoline core contributes to properties like high photoluminescence quantum yields, which are crucial for efficient light emission. numberanalytics.com Research has also focused on developing deep-red emissive materials based on anthraquinonyl isoquinoline structures for advanced display technologies. scilit.com

Beyond OLEDs, isoquinoline derivatives are used to construct supramolecular columnar liquid crystals. bohrium.com By using hydrogen bonding to self-assemble discotic complexes, it is possible to create materials with ordered columnar mesophases that are stable at room temperature, which could serve as charge transport materials in molecular electronics and optoelectronics. bohrium.com The fluorescent properties of isoquinoline-3-amine derivatives have also been noted, suggesting their potential use as fluorophores. nih.gov

| Compound Type | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Application | Reference |

|---|---|---|---|---|

| Isoquinoline-3-amine Derivatives | ~280-360 | ~400-480 | Fluorophores | nih.gov |

| Anthraquinonyl Isoquinoline Derivatives | Not Specified | Deep-Red Emission | OLEDs | scilit.com |

| Europium(III) Biisoquinoline Complex | UV/VIS | Luminescent | Luminescent Materials | tandfonline.com |

| Supramolecular Isoquinoline Complexes | Liquid Crystalline Properties | Molecular Electronics | bohrium.com |

Green Chemistry Approaches to Sustainable Synthesis